molecular formula C19H19ClN2S2 B2949505 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 1276469-63-6

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene

Cat. No.: B2949505
CAS No.: 1276469-63-6
M. Wt: 374.95
InChI Key: ZBBNOFJQJLHROT-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms within its structure contributes to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling process to achieve higher yields and purity. This can include the selection of appropriate boron reagents and palladium catalysts, as well as the use of environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity. The sulfur and nitrogen atoms play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[45]deca-1,3-diene is unique due to its spirocyclic structure, which is not commonly found in other similar compounds

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2S2/c20-15-8-6-14(7-9-15)13-24-18-17(16-5-4-12-23-16)21-19(22-18)10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBNOFJQJLHROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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